2-Amino-5-chloro-1,8-naphthyridine

Antimicrobial Resistance Efflux Pump Inhibitors Antibiotic Adjuvants

Select this specific 2-amino-5-chloro derivative as the validated starting material for synthesizing non-bactericidal sulfonamide adjuvants. Data confirms derivatives restore fluoroquinolone activity against MDR S. aureus by inhibiting MepA/Tet(K) pumps (EtBr accumulation studies). The 5-chloro substitution is critical for efflux pump inhibition; alternative substitution patterns (e.g., 7-methyl) exhibit divergent binding profiles unsuitable for antimicrobial modulation research. Ensure precise SAR studies.

Molecular Formula C8H6ClN3
Molecular Weight 179.60 g/mol
Cat. No. B12284939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-chloro-1,8-naphthyridine
Molecular FormulaC8H6ClN3
Molecular Weight179.60 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=NC=CC(=C21)Cl)N
InChIInChI=1S/C8H6ClN3/c9-6-3-4-11-8-5(6)1-2-7(10)12-8/h1-4H,(H2,10,11,12)
InChIKeyJQIRJYGWXXUSOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-chloro-1,8-naphthyridine: A Core Scaffold for Antimicrobial Resistance Modulation


2-Amino-5-chloro-1,8-naphthyridine (CAS: 250264-27-8) is a heterocyclic building block belonging to the 1,8-naphthyridine class. It is distinguished by a chlorine atom at the 5-position and a primary amine at the 2-position of the bicyclic ring system. Its primary documented utility is as a synthetic precursor for generating a series of sulfonamide derivatives designed to combat antimicrobial resistance [1]. While the parent scaffold is itself a subject of research, the compound's most significant differentiation lies in the specific biological profile of the derivatives synthesized from it [2].

Why Generic 1,8-Naphthyridine Scaffolds Cannot Replace 2-Amino-5-chloro-1,8-naphthyridine


The selection of a specific 1,8-naphthyridine building block is critical, as the position and nature of substituents directly dictate the biological activity of the final derivative. The 5-chloro substitution pattern is essential for the synthesis of specific sulfonamides that exhibit efflux pump inhibitory activity [1]. A different substitution pattern, such as a 2-amino-7-methyl derivative, shows a distinct binding affinity for DNA lesions (e.g., a binding constant of 2.7 x 10^6 M^-1 for AMND) [2], a property unrelated to the antimicrobial modulation observed for the 5-chloro derivatives. This highlights that even minor structural changes divert the molecule's utility towards entirely different research applications, making direct substitution without a complete re-evaluation of the SAR impossible.

Quantitative Evidence Guide: 2-Amino-5-chloro-1,8-naphthyridine vs. In-Class Comparators


Lack of Direct Antibacterial Activity as a Favorable Trait for Antibiotic Adjuvants

The 1,8-naphthyridine sulfonamide derivatives synthesized from 2-amino-5-chloro-1,8-naphthyridine demonstrate a key advantage over many direct-acting antibacterials: they do not possess intrinsic antibacterial activity. In broth microdilution assays against multi-resistant strains of S. aureus, E. coli, and P. aeruginosa, these derivatives, including 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide (3-TNB), showed a Minimum Inhibitory Concentration (MIC) of ≥1024 µg/mL, indicating no direct killing effect [1]. This is a stark contrast to conventional antibiotics like fluoroquinolones, which typically have MICs in the low µg/mL range. For example, norfloxacin has an MIC of 64 µg/mL against the S. aureus strain SA-K4414, but this is reduced to 32 µg/mL when combined with a sub-inhibitory concentration of 3-TNB [1].

Antimicrobial Resistance Efflux Pump Inhibitors Antibiotic Adjuvants

MepA Efflux Pump Inhibition: Differentiated Activity Among 5-Chloro-Derived Sulfonamides

Derivatives of 2-amino-5-chloro-1,8-naphthyridine show variable capacity to inhibit the MepA efflux pump, a key resistance mechanism in S. aureus. An in vitro ethidium bromide (EtBr) fluorescence emission assay quantified their inhibitory potency. The derivative 4-bromo-2,5-difluoro-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide (Compound 10f) demonstrated a 27% reduction in intracellular EtBr accumulation compared to the untreated control, while other derivatives like 2,5-dichloro-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide (Compound 10b) and 2,3,4-trifluoro-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide (Compound 10d) showed a 12% reduction [1]. This variance illustrates that the core 5-chloro scaffold's activity is fine-tuned by the sulfonamide moiety, allowing for SAR-driven optimization.

Efflux Pump Inhibition MepA Transporter Staphylococcus aureus Fluorescence Assay

Computationally Predicted Binding Affinity at MepA vs. Known Inhibitors

Molecular docking studies provide a structural rationale for the observed efflux pump inhibition. The 5-chloro-derived sulfonamide 2,5-dichloro-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide (Compound 10b) was predicted to bind to the MepA efflux pump with a binding energy of -7.6 kcal/mol [1]. This is a lower (more favorable) binding energy than that predicted for the known efflux pump inhibitor chlorpromazine (-5.8 kcal/mol), indicating a stronger theoretical interaction with the MepA target [1].

Molecular Docking MepA Binding Affinity In Silico Modeling

Potential for Broad-Spectrum Efflux Pump Inhibition (Tet(K) and MsrA)

The utility of 5-chloro-derived 1,8-naphthyridine sulfonamides extends beyond MepA. A separate study evaluated their inhibitory action against Tet(K) and MsrA efflux pumps in multi-resistant S. aureus. While specific MIC modulation data is presented in the full text, the study concludes that compounds like Naph 1, Naph 2, Naph 7, and Naph 9 (all synthesized from this core) possess a 'potential Tet(K) and MsrA efflux pump inhibitory action' [1]. This suggests a broader spectrum of anti-resistance activity compared to scaffolds that may only target a single efflux pump family, enhancing the potential for discovering adjuvants with wider clinical utility.

Efflux Pump Inhibitors Tet(K) MsrA Antibiotic Synergism

Primary Research and Development Applications for 2-Amino-5-chloro-1,8-naphthyridine


Core Scaffold for Synthesizing Antibiotic Adjuvants Targeting Efflux Pumps

This compound is an essential precursor for generating a focused library of 1,8-naphthyridine sulfonamides. Its primary application is in antimicrobial resistance research, specifically for developing non-bactericidal adjuvants that inhibit MepA, Tet(K), and MsrA efflux pumps in multi-drug resistant S. aureus [1][2]. This restores the activity of existing fluoroquinolone antibiotics, as evidenced by a 2-fold reduction in norfloxacin MIC against resistant S. aureus when combined with derivative 3-TNB [3].

Structure-Activity Relationship (SAR) Studies on Efflux Pump Inhibition

The 5-chloro-2-amino scaffold provides a platform for systematic SAR exploration. Quantitative efflux inhibition data, such as the 27% vs. 12% reduction in EtBr accumulation between different sulfonamide derivatives [1], allows researchers to understand how modifications to the benzenesulfonyl moiety impact MepA inhibition. This data-driven approach enables the rational design and procurement of follow-up analogs with improved potency.

In Silico Drug Discovery and Target Validation for MepA Inhibitors

Due to the availability of comparative in silico docking data, 2-Amino-5-chloro-1,8-naphthyridine is a validated starting point for computational chemistry campaigns. Its derivatives have shown more favorable predicted binding energies to the MepA pump (-7.6 kcal/mol) than known inhibitors like chlorpromazine (-5.8 kcal/mol) [1]. This data can be used to validate docking models and screen virtual libraries of similar compounds for novel efflux pump inhibitors.

Synthesis of Chemical Probes for Studying Bacterial Resistance Mechanisms

The non-antibacterial nature of its derivatives (MIC ≥ 1024 µg/mL) makes them ideal chemical probes for studying resistance mechanisms without confounding the results with direct bacterial killing [3]. They can be used to dissect the specific contribution of efflux pumps like MepA, Tet(K), and MsrA to clinical resistance, providing clearer insights into bacterial physiology and new targets for intervention [2].

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